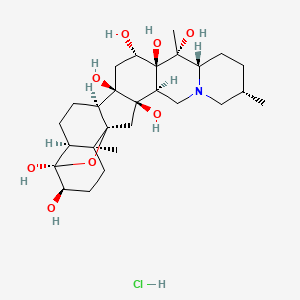

Cevine hydrochloride

説明

Cevine hydrochloride is a triterpene alkaloid derived from plants in the Veratrum genus, such as Veratrum album and Veratrum viride. Structurally, it contains a hemiacetal functional group and a steroidal backbone with hydroxyl and amine substituents . Its reactivity with halogenated aldehydes (e.g., chloral, bromal) in carbon disulfide (CS₂) solutions forms insoluble ether adducts, a property exploited for qualitative chemical testing . These reactions produce crystalline solids with distinct melting points (e.g., 209°C for the cevine-chloral adduct), and the stoichiometric loss of reactants during synthesis (~26–27% for chloral) highlights its precise binding behavior .

特性

CAS番号 |

6363-63-9 |

|---|---|

分子式 |

C27H44ClNO8 |

分子量 |

546.1 g/mol |

IUPAC名 |

(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22R,23R,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol;hydrochloride |

InChI |

InChI=1S/C27H43NO8.ClH/c1-14-4-7-18-22(3,31)26(34)17(12-28(18)11-14)24(33)13-25-16(23(24,32)10-20(26)30)6-5-15-21(25,2)9-8-19(29)27(15,35)36-25;/h14-20,29-35H,4-13H2,1-3H3;1H/t14-,15-,16-,17-,18-,19+,20-,21-,22+,23+,24+,25+,26-,27+;/m0./s1 |

InChIキー |

BOPCVKJJANJMDO-GZZQGWMXSA-N |

SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O.Cl |

異性体SMILES |

C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@]6([C@@H](CC7)O)O)C)O)O)O)(C)O.Cl |

正規SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O.Cl |

関連するCAS |

124-98-1 (Parent) |

同義語 |

cevin cevine cevine hydrochloride cevine hydrochloride-hydrate cevine potassium salt sabadinine |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Cevadine

Cevadine, another Veratrum alkaloid, shares structural similarities with cevine but differs in functional groups and reactivity:

- Reactivity with Halogenated Aldehydes :

| Compound | Reactant | Product Melting Point (°C) | Reactant Loss (%) | |

|---|---|---|---|---|

| Cevadine | Chloral | 220 | — | |

| Cevine | Chloral | 209 | 27.20 |

Cevadine’s adducts exhibit higher thermal stability (melting point 220°C vs. 209°C for cevine), suggesting stronger intermolecular forces in its crystalline structure. Unlike cevine, cevadine’s residual resinous material retains its original alkaloid properties post-reaction, indicating incomplete conversion .

Veracevine and Cevagenine

These triterpene alkaloids, like cevine, undergo transformations under acidic conditions (e.g., Bi₂O₃/AcOH system) to form hydroxy-δ-lactone derivatives. Key differences include:

- Reaction Pathways :

- Physiological Implications: Additive products (e.g., cevine-chloral) may retain the bioactivity of both reactants, whereas lactone derivatives likely exhibit novel pharmacological profiles due to altered ring systems .

Cevimeline Hydrochloride

Though name-similar, cevimeline hydrochloride (C₁₀H₁₇NOS·HCl·½H₂O) is a synthetic muscarinic agonist used for xerostomia, unrelated to cevine’s triterpene structure. Its HPLC detection limits (5 ng/mL in blood) and metabolism pathways (e.g., urine retention time: 29 min) highlight its pharmaceutical optimization, contrasting with cevine’s natural alkaloid focus .

Research Findings and Implications

- Synthetic Utility : Cevine’s adducts serve as models for studying alkaloid-halogen interactions, with applications in developing water-detection assays .

- Structural Insights : Melting point disparities between cevine and cevadine adducts underscore the role of hydroxyl and amine groups in crystal packing .

- Biological Relevance : The retention of cevadine’s properties in adducts vs. cevine’s transformative reactivity suggests divergent mechanisms in alkaloid-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。